N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Description
N-[5-[2-(2,3-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. This bicyclic structure is substituted at position 5 with a sulfanyl-linked 2-(2,3-dimethylanilino)-2-oxoethyl group and at position 2 with a 2-ethylbutanamide moiety.
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-9-7-8-11(3)12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQBKZKUXCVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula for this compound is C18H24N4O2S2. The compound features a thiadiazole ring that contributes to its biological activities through various interactions with biological targets.
The biological activity of thiadiazole derivatives often involves:
- Covalent Bonding : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors facilitates interactions with enzymes and receptors.
- π-π Stacking Interactions : The aromatic rings in the structure can engage in π-π stacking with nucleobases or proteins.
1. Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | 40.0 | 50.0 (Streptomycin) |
2. Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example:
- Compounds have been synthesized that exhibit antiproliferative activity comparable to or lower than cisplatin in certain cancer cell lines .
| Compound ID | Cancer Cell Line | ID50 (μM) |
|---|---|---|
| Thiadiazole Derivative A | SW707 | 15 |
| Thiadiazole Derivative B | T47D | 10 |
3. Anti-inflammatory and Analgesic Activity
Thiadiazoles are also noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce pain responses in various animal models .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
- Anticancer Activity Assessment : In vitro studies showed that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The 1,3,4-thiadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 2,3-dimethylaniline group in the target compound (electron-donating) contrasts with the 4-bromoaniline in ’s derivative (electron-withdrawing), which could influence reactivity in electrophilic substitution reactions .
- Steric and Conformational Differences : The pyrazole-containing analog () exhibits a larger, rigid substituent, which may reduce conformational flexibility compared to the target compound’s simpler alkylamide chain .
Potential Pharmacological Implications
While direct pharmacological data for the target compound are absent in the provided evidence, analogs suggest possible applications:
- Antimicrobial Activity : Thiadiazoles with halogenated substituents (e.g., 4-bromoaniline in ) often exhibit enhanced antibacterial activity due to increased electrophilicity .
- Enzyme Inhibition : The dichloroacetamide group in ’s compound is associated with kinase inhibition, suggesting the target compound’s ethylbutanamide group may offer alternative binding interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3,4-thiadiazole derivatives like N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide?
- Methodology : The synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. For example, describes a cyclization step using iodine and triethylamine in DMF to form the 1,3,4-thiadiazole core. Sulfanyl group incorporation (as in the target compound) often employs nucleophilic substitution with thiol-containing reagents under basic conditions .
- Characterization : Confirm the structure via and NMR spectroscopy (as in and ) and mass spectrometry.
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Experimental Design : Use statistical methods like Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). highlights the application of DoE in chemical technology to minimize trial runs and maximize efficiency .
- Example : For cyclization reactions (), varying the equivalents of iodine or reaction time could be tested systematically.
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how can preliminary screening be conducted?
- Biological Screening : Prioritize assays based on structural analogs. and note antimicrobial and antitumor activities for similar compounds. Use in vitro assays like:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
- Computational Tools : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. discusses ICReDD’s approach using reaction path searches to predict optimal conditions .
- Case Study : Simulate the cyclization mechanism () to identify energy barriers and solvent effects.
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Data Analysis : Use multivariate analysis to account for variables like purity, assay conditions, or cell line specificity. For example, discrepancies in antitumor activity ( vs. 19) may arise from differences in substituent electronic effects or solubility .
- Validation : Replicate assays under standardized conditions and cross-validate with orthogonal techniques (e.g., flow cytometry for apoptosis).
Q. How can researchers investigate the pharmacokinetic and toxicological profiles of this compound?
- ADME Studies :
- Absorption : Caco-2 cell monolayer assays for intestinal permeability.
- Metabolism : Liver microsome assays to identify cytochrome P450 interactions.
Q. What advanced techniques are used to study the compound’s mechanism of action at the molecular level?
- Mechanistic Probes :
- Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock.
- Crystallography : Co-crystallize the compound with biological targets (e.g., enzymes) to resolve binding modes (as in ) .
- Omics Approaches : Transcriptomic or proteomic profiling to identify downstream pathways affected by the compound.
Methodological Considerations
-
Synthesis Challenges :
- Sulfanyl Group Stability : Protect reactive thiol intermediates (e.g., via trityl groups) during synthesis to prevent oxidation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.
-
Analytical Workflow :
- Purity Assessment : Combine HPLC with UV/Vis detection (λ = 254 nm) and elemental analysis.
- Structural Confirmation : 2D NMR (HSQC, HMBC) to resolve ambiguous proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
